molecular formula C20H17N3OS2 B11642784 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide

2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide

Cat. No.: B11642784
M. Wt: 379.5 g/mol
InChI Key: ZOUMNGLACHFATO-UHFFFAOYSA-N
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Description

2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide is a complex organic compound that features a thienopyrimidine core, a naphthalene moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the thienopyrimidine core: This can be achieved by cyclization reactions involving appropriate thieno and pyrimidine precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the substitution of a suitable leaving group on the thienopyrimidine core with a thiol reagent.

    Attachment of the naphthalene moiety: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a naphthalene derivative.

    Formation of the acetamide group: This final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(benzyl)acetamide: Similar structure but with a benzyl group instead of a naphthalene moiety.

Uniqueness

The presence of the naphthalene moiety in 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide distinguishes it from other similar compounds. This moiety can enhance the compound’s binding affinity and specificity for certain molecular targets, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C20H17N3OS2

Molecular Weight

379.5 g/mol

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C20H17N3OS2/c1-12-13(2)26-20-18(12)19(21-11-22-20)25-10-17(24)23-16-8-7-14-5-3-4-6-15(14)9-16/h3-9,11H,10H2,1-2H3,(H,23,24)

InChI Key

ZOUMNGLACHFATO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3)C

Origin of Product

United States

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